2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-beta-phenylserine, is an amino acid derivative that possesses significant importance in biochemical research and pharmaceutical applications. This compound is characterized by its unique structure, which includes a phenyl group attached to a propanoic acid backbone, contributing to its biological activity and potential therapeutic uses.
2-Amino-3-hydroxy-3-phenylpropanoic acid is classified as an amino acid derivative and a hydroxylated phenylpropanoid. Its structure features both an amino group and a hydroxyl group, which are critical for its reactivity and interactions in biological systems.
The synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through various methods, primarily focusing on optical resolution techniques. One notable method involves the use of resolving agents to separate enantiomers from racemic mixtures.
The molecular formula of 2-amino-3-hydroxy-3-phenylpropanoic acid is C₉H₁₁NO₃. Its structure consists of:
The compound has a molecular weight of approximately 181.19 g/mol. The presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (phenyl group) components contributes to its unique solubility and reactivity characteristics.
2-Amino-3-hydroxy-3-phenylpropanoic acid participates in various chemical reactions typical for amino acids, including:
The reactions involving this compound often require specific conditions such as controlled pH and temperature to ensure optimal yields and prevent degradation.
The mechanism of action for 2-amino-3-hydroxy-3-phenylpropanoic acid is primarily linked to its role as an amino acid in protein synthesis and neurotransmitter modulation. It may influence neurotransmitter pathways due to its structural similarity to other biologically active compounds.
Research indicates that this compound may exhibit neuroprotective properties, potentially affecting synaptic transmission and neuronal health . Its interactions at the molecular level are still under investigation, particularly concerning its effects on enzyme activity and receptor binding.
Key chemical properties include:
Relevant analyses include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural confirmation .
2-Amino-3-hydroxy-3-phenylpropanoic acid has several applications in scientific research:
Lactic acid bacteria (LAB) serve as primary microbial factories for 2-amino-3-hydroxy-3-phenylpropanoic acid (β-phenylserine) biosynthesis. This non-proteinogenic amino acid arises through the enzymatic reduction of phenylpyruvate (PPA), a keto acid derived from aromatic amino acid metabolism. LAB species such as Lactiplantibacillus plantarum and Pediococcus pentosaceus express stereospecific NAD-dependent dehydrogenases that catalyze the transamination of phenylalanine to PPA, followed by its reduction to the target compound [6] [9]. The core reaction involves:
Phenylalanine → Phenylpyruvate (PPA) → 2-Amino-3-hydroxy-3-phenylpropanoic acid
Key enzymes include D-lactate dehydrogenases (D-LDHs) and specialized phenylpyruvate reductases (PPRs). Structural analyses reveal that LAB D-LDHs possess a conserved catalytic domain with residues like Arg235 and His296, which stabilize PPA’s carboxyl group and facilitate hydride transfer from NADH . Strain-specific variations exist; for example, Pediococcus claussenii exhibits 10-fold higher activity toward PPA than pyruvate due to unique substrate-binding pocket conformations .
Table 1: Key Enzymes in LAB-Mediated Synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic Acid
Enzyme | Source Organism | Cofactor | Specific Activity (U/mg) | Catalytic Efficiency (kcat/Km, M-1s-1) |
---|---|---|---|---|
D-Lactate Dehydrogenase | Pediococcus claussenii | NADH | 591 ± 24 | 2.1 × 105 |
Phenylpyruvate Reductase | Wickerhamia fluorescens | NADPH | 128 ± 11 | 8.7 × 104 |
L-Aromatic Dehydrogenase | Lactobacillus plantarum | NADH | 428 ± 19 | 1.4 × 105 |
Phenylalanine ammonia-lyase (PAL) indirectly regulates 2-amino-3-hydroxy-3-phenylpropanoic acid synthesis by controlling intracellular phenylalanine flux. PAL deaminates L-phenylalanine to trans-cinnamic acid, diverting carbon away from PPA formation [4] [8]. In engineered microbial systems, PAL suppression increases phenylalanine availability by up to 70%, thereby augmenting PPA pools for downstream reduction [8].
However, PAL’s activity is subject to feedback inhibition by phenylalanine and pathway intermediates. Metabolic studies in Escherichia coli show that PAL mutants lacking allosteric inhibition sites elevate cytosolic phenylalanine concentrations to 45 mM—3-fold higher than wild-type strains [8]. This strategy enhances precursor supply for LAB co-cultures or purified enzyme systems synthesizing the target amino acid. Additionally, plant-derived PAL isoforms (e.g., from Rhodotorula glutinis) exhibit higher substrate affinity (Km = 0.2 mM) than bacterial variants, making them suitable for ex vivo precursor biotransformation [8].
Optimizing fermentation parameters significantly boosts 2-amino-3-hydroxy-3-phenylpropanoic acid titers in LAB systems. Critical factors include:
Table 2: Fermentation Parameters for Maximizing 2-Amino-3-hydroxy-3-phenylpropanoic Acid Production
Strain | Fermentation Medium | PPA Supplementation (mg/ml) | Product Titer (mM) | Yield (mol/mol) |
---|---|---|---|---|
Lactiplantibacillus plantarum MSC-C2 | Paeonia lactiflora extract | 1.0 | 4.8 ± 0.23 | 0.88 |
Pediococcus pentosaceus K40 | MRS Broth | 1.0 | 3.1 ± 0.18 | 0.52 |
Lactobacillus sp. CGMCC 9967 | Whey Permeate | 3.0 | 6.2 ± 0.31 | 0.91 |
Pediococcus claussenii | Synthetic Minimal Medium | 2.0 | 5.6 ± 0.27 | 0.79 |
Metabolic Engineering Strategies: Overexpressing D-ldh and aroE (shikimate dehydrogenase) genes in L. plantarum enhances carbon flux through the shikimate pathway, increasing titers by 40% [9]. Simultaneous knockout of pyruvate decarboxylase redirects pyruvate toward PPA biosynthesis [8]. Fed-batch fermentation with controlled PPA feeding reduces substrate inhibition and achieves space-time yields of 0.3 g/L/h [6] [9].
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